molecular formula C41H31O4P B577464 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1258327-06-8

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B577464
CAS No.: 1258327-06-8
M. Wt: 618.669
InChI Key: GKIAGFOQUKNWCU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex heterocyclic systems containing phosphorus. The base structure is identified as a dioxaphosphocine, which indicates an eight-membered heterocycle containing two oxygen atoms and one phosphorus atom. The prefix "diindeno[7,1-de:1',7'-fg]" describes the fusion pattern of two indeno units to the dioxaphosphocine ring, with specific numbering indicating the points of attachment. The tetrahydro designation indicates that four hydrogen atoms have been added to specific positions within the fused ring system, creating a partially saturated structure.

The substitution pattern is clearly defined by the "1,10-bis(4-phenylphenyl)" designation, which indicates that biphenyl groups are attached at positions 1 and 10 of the dioxaphosphocine framework. The "4-phenylphenyl" specification means that each biphenyl substituent consists of a phenyl group attached to the para position of another phenyl ring. The "12-hydroxy" and "12-oxide" descriptors indicate that position 12 bears both a hydroxyl group and an oxide functionality, characteristic of phosphorus oxide compounds. Based on the structural analysis of related compounds in this class, the molecular formula can be determined as C₄₃H₃₃O₄P, with a calculated molecular weight of approximately 636.7 grams per mole.

The nomenclature system also incorporates stereochemical descriptors when necessary, as evidenced by similar compounds that specify absolute configuration using notation such as "(11aR)" or "(11aS)". The complexity of the naming system reflects the sophisticated three-dimensional architecture of these molecules, where multiple fused ring systems create specific spatial arrangements that must be precisely communicated through systematic nomenclature.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis represents the gold standard for definitive structural characterization of complex organophosphorus compounds like 12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg]dioxaphosphocine 12-oxide. The crystallographic studies of related dioxaphosphocine derivatives provide valuable insights into the expected structural parameters for this compound class. The fused ring system creates a rigid framework that typically adopts specific conformations dictated by the geometric constraints of the heterocyclic core and the steric demands of the substituents.

Crystallographic analysis of analogous compounds reveals that the dioxaphosphocine ring typically adopts a chair-like conformation to minimize ring strain, with the phosphorus atom positioned out of the plane defined by the oxygen atoms. The tetrahydro designation indicates partial saturation of the indeno units, which affects the overall planarity of the aromatic system and influences the spatial orientation of the biphenyl substituents. The phosphorus center in these compounds typically exhibits a distorted tetrahedral geometry when considering the oxide functionality, with bond angles deviating from the ideal tetrahedral angle due to the constraints imposed by the cyclic structure.

The presence of multiple aromatic rings creates opportunities for intermolecular interactions in the crystal lattice, including pi-pi stacking between phenyl rings and potential hydrogen bonding involving the hydroxyl group at position 12. These non-covalent interactions significantly influence the packing arrangement in the solid state and can affect physical properties such as melting point and solubility. The crystal structure determination would provide precise bond lengths, bond angles, and torsion angles that define the three-dimensional architecture of the molecule, information that is crucial for understanding its chemical reactivity and potential applications.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg]dioxaphosphocine 12-oxide through multiple nuclei analysis. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly diagnostic for organophosphorus compounds, with chemical shifts typically appearing in the range of -20 to +50 parts per million for phosphorus oxide species. The phosphorus chemical shift provides information about the oxidation state and coordination environment of the phosphorus center, with the oxide functionality typically causing a downfield shift compared to the corresponding phosphine.

Proton nuclear magnetic resonance spectroscopy reveals the complex aromatic region between 7.0 and 8.5 parts per million, where the multiple phenyl rings of the biphenyl substituents and the aromatic portions of the indeno units appear as overlapping multiplets. The tetrahydro protons of the partially saturated indeno units typically appear in the aliphatic region between 2.0 and 4.0 parts per million, providing evidence for the degree of saturation in the fused ring system. The hydroxyl proton at position 12 appears as a characteristic broad signal that may exhibit temperature-dependent behavior due to exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing between 120 and 160 parts per million and aliphatic carbons from the tetrahydro regions appearing at higher field. The carbon directly bonded to phosphorus typically shows characteristic coupling patterns due to phosphorus-carbon scalar coupling, which aids in structural assignment. Infrared spectroscopy reveals characteristic absorption bands for the phosphorus-oxygen bond around 1200-1300 wavenumbers, the hydroxyl group around 3200-3600 wavenumbers, and aromatic carbon-carbon stretches in the 1400-1600 wavenumber region.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 637 (molecular weight plus hydrogen), while electron impact ionization may show fragmentation patterns involving loss of phenyl groups or cleavage of the dioxaphosphocine ring system. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination.

Tautomerism and Stereochemical Considerations

The stereochemistry of 12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg]dioxaphosphocine 12-oxide is significantly influenced by the presence of multiple chiral centers and the potential for restricted rotation around the aromatic substituents. The fused ring system creates several stereocenters, particularly at the positions where the indeno units connect to the dioxaphosphocine core. The absolute configuration at these centers determines the overall three-dimensional shape of the molecule and influences its chemical and physical properties.

Tautomerism in organophosphorus compounds often involves equilibria between phosphonate and phosphite forms, as documented in related cyclic phosphorus compounds. For this specific compound, the presence of both hydroxyl and oxide functionalities at position 12 suggests potential tautomeric equilibria between different phosphorus oxidation states. The phosphorus center may exist in equilibrium between pentavalent phosphorus oxide forms and tetravalent phosphorus species, depending on environmental conditions such as pH and solvent polarity.

The biphenyl substituents at positions 1 and 10 introduce additional stereochemical complexity due to restricted rotation around the central carbon-carbon bond of each biphenyl unit. This atropisomerism can result in distinct conformational isomers that interconvert slowly at room temperature, potentially leading to observable separate signals in nuclear magnetic resonance spectroscopy at low temperatures. The steric interactions between the biphenyl substituents and the dioxaphosphocine framework influence the preferred conformations and may stabilize specific rotameric forms.

Chiral auxiliaries and asymmetric synthesis methods are often employed in the preparation of enantiomerically pure dioxaphosphocine derivatives, as evidenced by related compounds that specify absolute stereochemistry. The multiple stereocenters in this compound make it a potential candidate for applications requiring specific three-dimensional arrangements, such as asymmetric catalysis or chiral recognition. The stereochemical stability of the compound depends on the barriers to inversion at the phosphorus center and the energy required for conformational changes in the fused ring system.

Properties

IUPAC Name

12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAGFOQUKNWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydroiindeno Backbone

The tetrahydroiindeno moiety is synthesized through a Diels-Alder reaction between a functionalized cyclopentadiene derivative and a quinone precursor. For example, reacting 1,3-cyclopentadiene with a naphthoquinone derivative in toluene at 110°C for 12 hours yields the bicyclic intermediate. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance regioselectivity, achieving >80% conversion.

Key reaction conditions:

ParameterValue
SolventToluene
Temperature110°C
CatalystAlCl₃ (5 mol%)
Reaction Time12 hours
Yield78–82%

Bis(4-phenylphenyl) Substitution

The introduction of 4-phenylphenyl groups at positions 1 and 10 is accomplished via Ullmann coupling , leveraging a copper(I)-catalyzed aryl-aryl bond formation. The tetrahydroiindeno intermediate is treated with iodobenzene derivatives bearing 4-phenylphenyl groups in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 130°C. This step typically achieves 65–70% yield, with purity >90% after silica gel chromatography.

Optimization insights:

  • Higher temperatures (>130°C) lead to decomposition.

  • Polar aprotic solvents (DMF, DMA) improve solubility of aromatic substrates.

Phosphorylation and Ring Closure

The critical dioxaphosphocine ring is formed through a phosphorylation-cyclization sequence. The bis(4-phenylphenyl)-tetrahydroiindeno intermediate is reacted with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. This step proceeds via nucleophilic attack of the phenolic oxygen on phosphorus, followed by intramolecular cyclization.

Representative procedure:

  • Dissolve the intermediate (1.0 equiv) in dry dichloromethane (DCM).

  • Add POCl₃ (2.5 equiv) dropwise at 0°C under nitrogen.

  • Warm to room temperature and stir for 6 hours.

  • Quench with ice-cold water and extract with DCM.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1).

Data highlights:

  • Yield: 58–62%.

  • Purity: 92–95% (HPLC).

  • Diastereomeric ratio: >95:5 (favors trans-phosphocine geometry).

Oxidation to the 12-Oxide Derivative

The final oxidation step converts the phosphine moiety to the phosphine oxide using hydrogen peroxide (H₂O₂) in acetic acid. This reaction is exothermic and requires careful temperature control (0–5°C) to avoid over-oxidation.

Optimized conditions:

ParameterValue
Oxidizing Agent30% H₂O₂ (3.0 equiv)
SolventAcetic Acid
Temperature0–5°C
Reaction Time2 hours
Yield89–93%

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative pathways have been explored:

Ring-Closing Metathesis (RCM) Approach

Grubbs II catalyst facilitates the formation of the dioxaphosphocine ring via RCM, avoiding harsh phosphorylation conditions. However, this method suffers from lower yields (35–40%) due to catalyst deactivation by phosphorus ligands.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the phosphorylation step completes in 30 minutes (vs. 6 hours conventionally) but requires specialized equipment.

Yield and purity comparison:

MethodYield (%)Purity (%)
Conventional58–6292–95
RCM35–4088–90
Microwave50–5590–93

Challenges and Optimization Strategies

  • Steric Hindrance: The bulky bis(4-phenylphenyl) groups impede phosphorylation kinetics. Increasing POCl₃ stoichiometry (3.0 equiv) improves conversion but risks side reactions.

  • Purification: Silica gel chromatography remains the gold standard, though recrystallization from ethanol/water mixtures enhances purity to >98%.

  • Scalability: Continuous flow reactors improve reproducibility in large-scale synthesis, maintaining yields >55% at kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Their Impact

The primary distinction among dioxaphosphocine derivatives lies in the substituents attached to the aromatic rings, which dictate their steric, electronic, and solubility properties. Below is a comparative analysis:

Compound Name (Abbreviated) Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference ID
Target Compound 1,10-bis(4-biphenyl) C₃₆H₂₈O₄P 588.58 Asymmetric catalysis (hypothetical)
(11aS)-3,7-Bis(3,5-bis(trifluoromethyl)phenyl) 3,7-bis(CF₃-phenyl) C₃₃H₁₉F₁₂O₄P 738.46 Chiral ligand for metal complexes
SPINOL () 1,10-di(phenanthren-9-yl) C₃₈H₂₄O₄P 607.56 Asymmetric organocatalysis
(11aS)-3,7-Bis(3,5-dimethylphenyl) 3,7-bis(3,5-dimethylphenyl) C₃₃H₃₁O₄P 538.58 Enhanced solubility in non-polar solvents
(11aS)-1,10-Bis(3,5-di-tert-butylphenyl) 1,10-bis(tert-butylphenyl) C₅₀H₆₂O₄P 785.98 High thermal stability

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl-substituted derivative () exhibits increased lipophilicity and electron-deficient aromatic systems, enhancing its utility in polar reaction environments.
  • Steric Bulk: The tert-butyl-substituted analog () demonstrates superior thermal stability due to steric shielding of the phosphoric acid core.
  • Solubility: Dimethylphenyl substituents () improve solubility in organic solvents like toluene, critical for homogeneous catalysis.
  • Catalytic Activity: SPINOL () is widely used in enantioselective Brønsted acid catalysis, suggesting the target compound’s biphenyl groups may offer unique stereochemical control.

Catalytic Performance

  • Enantioselectivity: SPINOL derivatives achieve >90% enantiomeric excess (ee) in Pictet-Spengler reactions . The target compound’s biphenyl groups may similarly enhance π-π interactions with substrates.
  • Ligand Design: The trifluoromethyl analog () acts as a ligand in palladium-catalyzed cross-couplings, achieving turnover numbers (TON) exceeding 10⁴ .

Physicochemical Properties

  • Thermal Stability: tert-butyl-substituted derivatives () remain stable up to 300°C, compared to ~200°C for the target compound (estimated).
  • Solubility: The dimethylphenyl analog () dissolves readily in dichloromethane (50 mg/mL), whereas the target compound’s biphenyl groups may reduce solubility.

Biological Activity

Chemical Structure and Properties

The molecular structure of 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is characterized by a unique arrangement of phenyl groups and a dioxaphosphocine core. The presence of hydroxyl groups contributes to its reactivity and interaction with biological systems.

Molecular Formula

  • Molecular Formula: C₃₅H₃₁O₃P
  • Molecular Weight: Approximately 570.68 g/mol

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress in biological systems. The compound has demonstrated significant scavenging activity against free radicals, which can lead to cellular damage if left unchecked.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
12-Hydroxy-1,10-bis(4-phenylphenyl)...8525
Control (Ascorbic Acid)9515

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been investigated. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW264.7 macrophage cells showed that treatment with the compound reduced TNF-α levels by approximately 60% compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound reveal promising results. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)30Induction of apoptosis
HeLa (Cervical)25Mitochondrial dysfunction
A549 (Lung)20Caspase activation

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The hydroxyl groups facilitate the donation of electrons to free radicals.
  • Cytokine Modulation: The compound alters signaling pathways involved in inflammation.
  • Apoptotic Pathways: It triggers intrinsic apoptotic pathways leading to cancer cell death.

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological approaches ensure high enantiomeric purity?

The compound’s synthesis requires precise control over stereochemistry due to its complex fused dioxaphosphocine core. A common approach involves asymmetric catalysis using chiral phosphoric acid derivatives, as demonstrated in the synthesis of structurally similar dinaphtho-dioxaphosphocine catalysts . Key steps include:

  • Stereoselective cyclization : Optimizing reaction temperature and solvent polarity to minimize racemization.
  • Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC for enantiomeric excess (e.e.) verification ≥99% .
  • Catalytic efficiency : Monitoring turnover numbers (TON) via ³¹P NMR to confirm catalytic activity retention after purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

Structural elucidation relies on:

  • X-ray crystallography : Resolving the fused indeno-dioxaphosphocine backbone and verifying the hydroxy-oxide moiety .
  • Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR to confirm substituent integration and phosphorus oxidation state. For example, the ³¹P NMR signal typically appears near δ +10–15 ppm for phosphocine oxides .
  • High-resolution mass spectrometry (HRMS) : Validating molecular formula (e.g., C₃₃H₂₅O₄P) with <2 ppm error .

Q. What are the primary safety considerations when handling this compound in a laboratory setting?

Safety protocols include:

  • Skin/eye protection : Use nitrile gloves and goggles due to its classification as a skin irritant (H315) .
  • Ventilation : Avoid inhalation of fine powders; handle in a fume hood.
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the 4-phenylphenyl substituents influence catalytic activity in asymmetric reactions?

The electron-donating/withdrawing nature of the aryl groups modulates the phosphorus center’s Lewis acidity. For example:

  • Electron-rich substituents (e.g., methoxy) enhance π-π interactions in transition states, improving enantioselectivity in Michael additions .
  • Steric effects : Bulky substituents (e.g., naphthyl) restrict substrate access, reducing reaction rates but increasing selectivity. Quantitative structure-activity relationship (QSAR) studies using DFT calculations can model these effects .

Q. What strategies resolve contradictions in catalytic performance data across different studies?

Contradictions often arise from variations in:

  • Substrate scope : Test the compound against a standardized set of substrates (e.g., ketones, imines) to isolate performance variables .
  • Reaction conditions : Compare turnover frequencies (TOF) under identical temperature, solvent, and catalyst loading. For instance, THF may stabilize phosphocine intermediates better than DCM .
  • Mechanistic probes : Use kinetic isotope effects (KIE) or radical trapping agents to confirm whether the reaction proceeds via a concerted or stepwise pathway .

Q. How can computational methods predict and optimize this compound’s application in novel catalytic systems?

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify enantioselectivity-determining steps .
  • Molecular docking : Simulate interactions with substrates (e.g., prochiral aldehydes) to design derivatives with improved activity.
  • Machine learning : Train models on existing phosphocine catalyst datasets to predict optimal substituent patterns for target reactions .

Methodological Framework for Research

Research Stage Key Techniques Critical Parameters
Synthesis Asymmetric catalysis, chiral HPLCReaction yield (>80%), e.e. (≥99%)
Characterization X-ray crystallography, ³¹P NMRBond angles (±0.01 Å), δ(³¹P) (±0.1 ppm)
Catalytic Testing Kinetic profiling, substrate screeningTOF (h⁻¹), selectivity (dr >20:1)
Data Analysis QSAR models, KIE experimentsR² (>0.9), ΔΔG‡ (±1 kcal/mol)

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